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Compound of Interest

Compound Name: 3'-Deoxyguanosine

Cat. No.: B057647 Get Quote

Welcome to the technical support center for troubleshooting unexpected peaks in your 3'-
Deoxyguanosine sequencing chromatograms. This resource is designed for researchers,

scientists, and drug development professionals to identify and resolve common issues

encountered during Sanger sequencing experiments.

Frequently Asked Questions (FAQs)
Q1: What is a sequencing chromatogram and what should an ideal one look like?

A sequencing chromatogram is a graphical representation of the data generated by an

automated DNA sequencer.[1] It displays a series of colored peaks, where each color

corresponds to one of the four nucleotide bases (A, C, G, T).[1] The x-axis represents the

fragment size or time, and the y-axis indicates the fluorescence intensity of the signal for each

base.[1]

An ideal chromatogram exhibits the following characteristics:

Well-defined, sharp peaks: Each peak should be distinct and narrow.[2]

Evenly spaced peaks: The distance between consecutive peaks should be uniform, reflecting

the regular addition of nucleotides.[3][4]

Minimal baseline noise: The baseline of the chromatogram should be clean with very little

background signal.[3][4]
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No overlapping peaks: Each position should ideally be represented by a single, distinct peak

of a single color.[3]

Q2: What are some common causes of unexpected peaks in a chromatogram?

Unexpected peaks, often referred to as artifacts, can arise from various issues throughout the

sequencing workflow. Common causes include:

Poor quality of the DNA template: Contaminants like salts, ethanol, or residual PCR reagents

can interfere with the sequencing reaction.[1][5] Degraded or low-purity DNA can also lead to

noisy data.[1]

Suboptimal primer design or concentration: Primers that bind to multiple sites on the

template, form dimers, or are used at incorrect concentrations can produce artifacts.[1][5]

Issues with the sequencing reaction: Problems such as incorrect template concentration,

polymerase slippage on homopolymer tracts, or incomplete removal of unincorporated dye

terminators can all result in unexpected peaks.[5][6][7]

Electrophoresis problems: Issues with the capillary electrophoresis, such as a blocked

capillary or old running buffer, can affect the quality of the chromatogram.[7][8]

Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific issues

observed in your 3'-Deoxyguanosine sequencing chromatograms.

Issue 1: High Baseline Noise or "Messy" Peaks
Appearance: The entire chromatogram, or sections of it, has a high background signal with

numerous small, multicolored peaks, making the true peaks difficult to distinguish.[4]
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Cause Recommended Action

DNA Template Contamination

Re-purify the DNA template to remove

contaminants such as salts, ethanol, or residual

proteins. A 260/280 ratio of ~1.8 and a 260/230

ratio of 2.0-2.2 is desirable.[9]

Low DNA Template Concentration

Quantify the template DNA and ensure it is

within the recommended range for the

sequencing chemistry being used (typically 100-

200 ng/µL for PCR products).[7][9]

Poor Primer Quality
Use HPLC-purified primers to ensure they are

full-length and free from contaminants.[10]

Primer-Dimer Formation

Design primers with minimal self-

complementarity. Primer-dimers often appear as

short, non-specific products at the beginning of

the chromatogram.[1]

Experimental Protocol: DNA Template Purification (Column-Based)

Follow the manufacturer's protocol for a commercial PCR purification kit.

Bind the PCR product to the silica membrane in the spin column.

Wash the column with the provided wash buffer to remove contaminants.

Elute the purified DNA with an appropriate elution buffer.

Issue 2: Double or Overlapping Peaks
Appearance: Two distinct peaks of different colors are present at the same position throughout

a significant portion of the chromatogram.[5]
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Cause Recommended Action

Heterozygosity

If sequencing a PCR product from a diploid

organism, double peaks can represent a true

heterozygous position. This is a biological result,

not an artifact.[4][5]

Multiple Priming Sites

The sequencing primer may be annealing to

more than one location on the template.

Redesign the primer to be more specific to the

target region.[5][11]

Contaminated Plasmid Prep

If sequencing a plasmid, the presence of two

different plasmid populations will result in

overlapping peaks. Re-streak the bacterial

culture and pick a single, well-isolated colony for

a new plasmid preparation.[5]

Multiple Primers Added

Accidentally adding both the forward and

reverse PCR primers to the sequencing reaction

will produce a mixed sequence.[5] Ensure only

one primer is used for each sequencing

reaction.

Issue 3: Broad, Poorly Defined Peaks ("Dye Blobs")
Appearance: Large, broad, and intense peaks, often of a single color, that obscure the true

nucleotide peaks underneath.[12] They typically occur early in the sequence.[5]
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Cause Recommended Action

Unincorporated Dye Terminators

These artifacts are caused by excess dye-

labeled terminators that were not completely

removed during the cleanup process.[5][13]

Improved Cleanup

Repeat the sequencing reaction cleanup step,

ensuring it is performed thoroughly according to

the manufacturer's protocol. Consider using a

different cleanup method if the problem persists.

Issue 4: Stutter or Slippage Peaks
Appearance: A series of small, non-specific peaks that appear immediately before or after the

main peak, particularly in regions with repeating nucleotides (homopolymer tracts).[6]

Potential Causes & Solutions:

Cause Recommended Action

Polymerase Slippage

Long stretches of the same nucleotide can

cause the DNA polymerase to "slip" on the

template, leading to a mixed population of DNA

fragments that are out of phase.[5][6]

Sequence the Opposite Strand

Sequencing the complementary strand can

often help to resolve the sequence in these

difficult regions.[5]

Use Alternative Sequencing Chemistry

Some sequencing chemistries are better suited

for resolving homopolymer regions. Consult

your sequencing provider for options.

Visualizing Troubleshooting Workflows
To aid in the troubleshooting process, the following diagrams illustrate the logical flow for

diagnosing and resolving common sequencing chromatogram issues.
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Caption: A flowchart for troubleshooting common sequencing chromatogram artifacts.
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Caption: Overview of the Sanger sequencing experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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